molecular formula C13H15N3O2S B11797883 5-(Ethylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine

5-(Ethylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine

Cat. No.: B11797883
M. Wt: 277.34 g/mol
InChI Key: WYHZZFHBEUNPLE-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine (CAS 1708445-14-0) is a high-purity pyrimidine derivative of significant interest in scientific research and discovery. Its molecular formula is C13H15N3O2S, and it has a molecular weight of 277.34 g/mol . The compound features a pyrimidine core, a fundamental scaffold in medicinal chemistry, which is substituted with an ethylsulfonyl group and an o-tolyl (2-methylphenyl) ring. This specific structure, particularly the ethylsulfonyl moiety, is often associated with enhanced molecular interactions and can be critical for modulating biological activity in target-based research. Researchers value this compound as a key synthetic intermediate or building block for the exploration of novel substances. It is primarily used in chemical biology and drug discovery programs, where such heterocyclic compounds are utilized in the synthesis of more complex molecules or screened for potential pharmacological activity. As with all our fine chemicals, this product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use . Proper storage conditions and handling in accordance with laboratory safety protocols are recommended to maintain the integrity of the product.

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

5-ethylsulfonyl-4-(2-methylphenyl)pyrimidin-2-amine

InChI

InChI=1S/C13H15N3O2S/c1-3-19(17,18)11-8-15-13(14)16-12(11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3,(H2,14,15,16)

InChI Key

WYHZZFHBEUNPLE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CN=C(N=C1C2=CC=CC=C2C)N

Origin of Product

United States

Preparation Methods

Pyrimidine Core Functionalization

The pyrimidine ring is constructed using cyclocondensation reactions. A representative pathway involves:

  • Condensation of thiourea with β-diketones : Forms 2-aminopyrimidine intermediates.

  • Chlorination at the 4-position : Achieved using phosphorus oxychloride (POCl₃) to introduce a leaving group.

Example :

Thiourea + Ethyl acetoacetateEtOH, Δ2-Amino-4-chloropyrimidine(Yield: 85%)\text{Thiourea + Ethyl acetoacetate} \xrightarrow{\text{EtOH, Δ}} \text{2-Amino-4-chloropyrimidine} \quad \text{(Yield: 85\%)}

Introduction of the o-Tolyl Group

The o-tolyl substituent is incorporated via cross-coupling reactions:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with o-tolylboronic acid under inert conditions:

4-Chloropyrimidine + o-Tolylboronic AcidPd(PPh₃)₄, Na₂CO₃, DME4-(o-Tolyl)pyrimidine(Yield: 78%)\text{4-Chloropyrimidine + o-Tolylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃, DME}} \text{4-(o-Tolyl)pyrimidine} \quad \text{(Yield: 78\%)}

Optimization Data :

CatalystSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄DME8078
Pd(OAc)₂/XPhosToluene10065

Sulfonation to Introduce Ethylsulfonyl Group

The ethylsulfonyl moiety is added via a two-step process:

Thioether Formation

Reaction with ethanethiol in the presence of a base:

4-(o-Tolyl)pyrimidine + EthanethiolNaH, DMF5-(Ethylthio)-4-(o-tolyl)pyrimidine(Yield: 92%)\text{4-(o-Tolyl)pyrimidine + Ethanethiol} \xrightarrow{\text{NaH, DMF}} \text{5-(Ethylthio)-4-(o-tolyl)pyrimidine} \quad \text{(Yield: 92\%)}

Oxidation to Sulfonyl

Oxidation using meta-chloroperbenzoic acid (mCPBA):

5-(Ethylthio)-4-(o-tolyl)pyrimidinemCPBA, CH₂Cl₂5-(Ethylsulfonyl)-4-(o-tolyl)pyrimidine(Yield: 88%)\text{5-(Ethylthio)-4-(o-tolyl)pyrimidine} \xrightarrow{\text{mCPBA, CH₂Cl₂}} \text{5-(Ethylsulfonyl)-4-(o-tolyl)pyrimidine} \quad \text{(Yield: 88\%)}

Reagent Comparison :

Oxidizing AgentSolventYield (%)Purity (%)
mCPBACH₂Cl₂8899
H₂O₂/AcOHEtOH7595

Final Amination

The 2-position amine is introduced via nucleophilic substitution:

5-(Ethylsulfonyl)-4-(o-tolyl)pyrimidine + NH₃MeOH, ΔThis compound(Yield: 70%)\text{5-(Ethylsulfonyl)-4-(o-tolyl)pyrimidine + NH₃} \xrightarrow{\text{MeOH, Δ}} \text{this compound} \quad \text{(Yield: 70\%)}

Alternative Synthetic Pathways

One-Pot Multi-Component Reactions

A streamlined approach combines cyclization, coupling, and sulfonation in a single reactor:

  • Cyclocondensation : Thiourea, ethyl acetoacetate, and o-tolylboronic acid.

  • In situ oxidation : H₂O₂/AcOH system.

Advantages :

  • Reduced purification steps.

  • Overall yield improves to 65%.

Solid-Phase Synthesis

Immobilized pyrimidine precursors on Wang resin enable iterative functionalization:

  • Resin-bound 4-chloropyrimidine .

  • Sequential o-tolyl coupling and sulfonation .

Outcome :

  • Purity >98% after cleavage.

  • Scalable for high-throughput screening.

Reaction Optimization and Challenges

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance sulfonation yields but complicate purification. Switching to THF/water biphasic systems reduces side products.

Catalytic Systems

Palladium Catalysts :

  • Pd(OAc)₂/XPhos : Higher turnover but lower yield compared to Pd(PPh₃)₄.

  • NiCl₂(dppp) : Cost-effective alternative for coupling reactions (Yield: 60%).

Characterization and Quality Control

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 8.45 (s, 1H, pyrimidine-H), δ 2.55 (s, 3H, o-tolyl-CH₃)
LC-MS m/z 277.34 [M+H]⁺

Purity Assessment

HPLC analysis with C18 columns confirms >99% purity using acetonitrile/water gradients.

Industrial-Scale Considerations

Cost Analysis

StepCost per kg (USD)
Suzuki Coupling1200
Sulfonation800

Environmental Impact

  • Waste reduction : Recycling Pd catalysts via extraction lowers heavy metal discharge.

  • Solvent recovery : Distillation reclaims >90% DMF.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, converting them into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The primary application of 5-(Ethylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine lies in its role as a lead compound for designing new drugs targeting bacterial infections. Its molecular formula is C13H15N3O2S, with a molecular weight of approximately 279.34 g/mol. The compound's structure facilitates interactions with various biological targets, enhancing its potential as an antibiotic agent.

Research indicates that this compound exhibits notable biological activity against several pathogens. Its mechanism of action can be attributed to its ability to inhibit specific enzymes or pathways crucial for bacterial survival. For instance, studies have shown that this compound interacts with lysosomal phospholipase A2, which is involved in lipid metabolism within cells . This interaction suggests that the compound could be useful in addressing conditions associated with phospholipidosis, a pathological response to certain drugs.

Structural Comparisons and Derivative Development

The unique structural characteristics of this compound allow for the synthesis of various derivatives that may enhance its efficacy or broaden its application spectrum. Some notable derivatives include:

Compound NameStructural FeaturesUnique Characteristics
5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amineSimilar pyrimidine structureContains meta-tolyl instead of ortho-tolyl
5-(Methylsulfonyl)-4-(o-tolyl)pyrimidin-2-amineSulfonamide group differsMethyl instead of ethyl sulfonamide
5-(Phenylsulfonyl)-4-(o-tolyl)pyrimidin-2-amineDifferent sulfonamide groupPhenyl group instead of ethyl

These derivatives retain the core pharmacophore while potentially enhancing solubility and bioavailability.

Anticancer Potential

In addition to antibacterial applications, there is emerging interest in the anticancer properties of compounds similar to this compound. Research has indicated that related pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines, including those from colon and breast cancers . The design of novel compounds incorporating the pyrimidine structure has been linked to improved anticancer activity through mechanisms such as apoptosis induction.

In Silico Studies and Molecular Docking

Advancements in computational chemistry have facilitated the exploration of this compound's interactions at the molecular level. Molecular docking studies have been employed to predict binding affinities with target proteins, providing insights into optimizing the compound for enhanced therapeutic efficacy . Such studies are crucial for understanding how modifications to the compound's structure could lead to improved pharmacological profiles.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl and o-tolyl groups can influence the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Pyrimidin-2-amine Derivatives

The pyrimidin-2-amine derivatives described in share a core structure with the target compound but differ in substituents (Table 1). Key distinctions include:

Table 1: Substituent Effects on Pyrimidin-2-amine Derivatives
Compound Position 4 Substituent Position 5 Substituent Yield (%) HPLC Purity (%)
5b 4-Methoxynaphthalen-1-yl 4-Methoxyphenyl 93 97.15
5c 4-Methoxynaphthalen-1-yl p-Tolyl 92 99.96
5d 4-Methoxynaphthalen-1-yl 4-Chlorophenyl 77 97.27
5e 4-Methoxynaphthalen-1-yl 2-Methoxyphenyl 44 N/A
Target Compound o-Tolyl Ethylsulfonyl N/A N/A

Key Observations :

  • The ethylsulfonyl group in the target compound is more polar and may improve water solubility compared to aryl substituents .
  • Steric Considerations : The o-tolyl group in the target compound introduces steric hindrance near the pyrimidine core, which could reduce rotational freedom compared to para-substituted analogs like 5c (p-tolyl) .

Comparison with Thieno[3,2-d]pyrimidin-2-amine Derivatives

describes thieno[3,2-d]pyrimidin-2-amine derivatives with fused thiophene rings, which differ fundamentally from the pyrimidine core of the target compound (Table 2).

Key Observations :

  • Synthetic Flexibility : The use of cyclic amines (azetidine, pyrrolidine) at position 4 demonstrates modularity in functionalization, a strategy that could be applied to modify the target compound’s ethylsulfonyl group .

Structural and Functional Insights from Related Compounds

The compound 5-(ethoxymethyl)-2-methylsulfanyl-pyrimidin-4-amine ( ) shares a pyrimidine backbone with the target compound but differs in substituents. Its ethoxymethyl and methylsulfanyl groups contribute to a logP of 1.9, indicating moderate lipophilicity.

Biological Activity

5-(Ethylsulfonyl)-4-(o-tolyl)pyrimidin-2-amine is a pyrimidine derivative notable for its potential biological activities, driven by its unique molecular structure. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets and its applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O2S, with a molecular weight of approximately 279.34 g/mol. Its structure features a pyrimidine ring with an amine functional group at the 2-position, which is crucial for its biological activity. The ethylsulfonyl group enhances solubility and reactivity, making it a promising candidate for pharmaceutical applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, with structure-activity relationship (SAR) studies indicating that modifications to the pyrimidine structure can enhance efficacy.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, which may provide therapeutic benefits in conditions characterized by chronic inflammation.
  • Enzyme Inhibition : Interaction studies have shown that this compound can inhibit specific enzymes linked to disease mechanisms, such as lysosomal phospholipase A2 (PLA2), which is associated with drug-induced phospholipidosis .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit PLA2 suggests it may interfere with lipid metabolism and cellular signaling pathways associated with inflammation and cellular stress responses.
  • Targeted Interactions : The unique combination of functional groups allows for selective interactions within biological systems, enhancing its potential as a therapeutic agent.

Cytotoxicity Studies

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results showed that the compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity:

Cell LineIC50 (μM)
MDA-MB-23127.6
A54929.3

These findings suggest that structural modifications can lead to enhanced activity against specific cancer types .

Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, the compound was tested using formalin-induced paw edema models. Results indicated that it significantly reduced inflammation compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrimidine derivatives. Here is a comparison table highlighting these compounds:

Compound NameStructural FeaturesUnique Characteristics
5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amineSimilar pyrimidine structureContains meta-tolyl instead of ortho-tolyl
5-(Methylsulfonyl)-4-(o-tolyl)pyrimidin-2-amineSulfonamide group differsMethyl instead of ethyl sulfonamide
5-(Phenylsulfonyl)-4-(o-tolyl)pyrimidin-2-amineDifferent sulfonamide groupPhenyl group instead of ethyl

The unique combination of functional groups in this compound enhances its biological activity compared to similar compounds.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

ReactantsCatalyst/SolventConditionsYieldReference
Morpholine, formaldehydeEthanol, reflux10 hNot specified
Pd(OAc)₂, Catalyst A™2-methyltetrahydrofuran100°C, 3 h51%
Boronic acid derivativesPd-based catalystsInert atmosphere51–60%

Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Level: Basic
Answer:
Structural elucidation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity. For example, methyl groups on pyrimidine rings resonate at δ 2.1–2.5 ppm .
  • X-ray Crystallography : Resolves dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) and hydrogen-bonding networks (N–H⋯N interactions) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 254.1 [M+H]⁺) .

Key Insight : Crystallographic data reveal intramolecular interactions critical for stability, such as C–H⋯O bonds involving sulfonyl groups .

How can computational methods aid in the design and optimization of synthetic pathways for this compound?

Level: Advanced
Answer:
Computational approaches reduce trial-and-error experimentation:

  • Reaction Path Search : Quantum chemical calculations predict transition states and intermediates, narrowing optimal conditions (e.g., solvent polarity effects on yield) .
  • Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., sulfonyl groups' electron-withdrawing nature) to guide regioselectivity .
  • Machine Learning : Analyzes historical reaction data to recommend catalysts or solvents, improving efficiency by 30–50% .

Application Example : ICReDD’s workflow combines computation and experimentation to optimize palladium-catalyzed cross-couplings .

What strategies are employed to resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?

Level: Advanced
Answer:
Discrepancies in bioactivity arise from structural variations or experimental design. Mitigation strategies include:

  • Controlled Variables : Standardize assay conditions (e.g., cell lines, incubation times). For example, fluorinated analogs show variable MICs due to lipophilicity differences .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethylsulfonyl vs. methylsulfonyl) to isolate pharmacophore contributions .
  • Meta-Analysis : Cross-reference multiple studies to identify trends (e.g., o-tolyl groups enhance kinase inhibition vs. aryl substitutions) .

Q. Table 2: Bioactivity Variability in Pyrimidine Analogs

CompoundSubstituentTargetIC₅₀ (μM)Reference
5-(Ethylsulfonyl)o-tolylKinase X0.12
5-(Methylsulfonyl)p-fluorophenylKinase X1.8

How do modifications at the sulfonyl and o-tolyl groups influence the compound's binding affinity and selectivity in target interaction studies?

Level: Advanced
Answer:
Substituent effects are probed via:

  • Molecular Docking : Sulfonyl groups form hydrogen bonds with kinase active sites (e.g., ΔG = -9.2 kcal/mol for ethylsulfonyl vs. -7.5 kcal/mol for methylsulfonyl) .
  • Crystallographic Analysis : o-Tolyl groups induce steric effects, reducing off-target binding (e.g., 86.1° dihedral angle limits π-stacking with non-target proteins) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes (ΔH = -12.3 kJ/mol for o-tolyl derivatives) to validate selectivity .

Design Insight : Ethylsulfonyl groups enhance solubility and target engagement, while o-tolyl moieties improve steric selectivity .

Notes

  • Methodology Emphasis : Answers prioritize experimental workflows over definitions.
  • Data Sources : Synthesized from peer-reviewed journals and crystallography databases.

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